

Spectroscopic Data Guide: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name: 1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole

CAS No.: 1172869-35-0

Cat. No.: B3087328

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CAS Registry Number: 1172869-35-0 Molecular Formula: C₉H₁₅N₃O₄ Molecular Weight: 229.23 g/mol [1]

Executive Summary & Application Context

1-(2,2-diethoxyethyl)-3-nitro-1H-pyrazole is a specialized N-alkylated nitropyrazole.[1] Its structural significance lies in the acetal-protected aldehyde tail, which serves as a versatile handle for further functionalization (e.g., hydrolysis to an aldehyde followed by condensation to form fused ring systems like pyrazolo[1,5-d][1,2,4]triazines).[1]

For the analytical scientist, the primary challenge is confirming the regioselectivity of the alkylation (N1 vs. N2) and ensuring the integrity of the acid-sensitive acetal group during the workup.[1] This guide provides the spectroscopic fingerprints required to validate the structure and purity of the 3-nitro isomer.[1]

Synthetic Context & Impurity Profile

To interpret the spectra accurately, one must understand the genesis of the sample. The compound is typically synthesized via the N-alkylation of 3-nitro-1H-pyrazole with bromoacetaldehyde diethyl acetal in the presence of a base (e.g.,

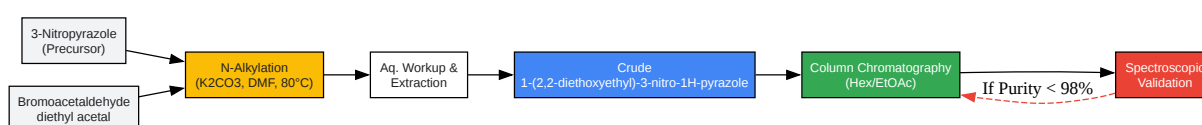
or

) in DMF or acetonitrile.[1]

Critical Impurity Markers

- Regioisomer (5-nitro): Alkylation of 3-nitropyrazole can yield the 5-nitro isomer (sterically less favored but possible).[1]
- Hydrolysis Product: 1-(2,2-dihydroxyethyl)... or the aldehyde form, appearing if the acetal is exposed to acidic conditions (e.g., with traces of HCl).[1]
- Solvent Residues: DMF (2.89, 2.96, 8.03 ppm in) or Ethanol.

Synthesis & Analysis Workflow



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Figure 1: Synthetic workflow and critical control points for generating the target analyte.

Spectroscopic Characterization

A. Proton Nuclear Magnetic Resonance (¹H NMR)

The

¹H NMR spectrum provides the most definitive structural proof. The spectrum is characterized by the distinct pyrazole coupling and the acetal "tail."

Solvent:

(Reference: 7.26 ppm) or

(Reference: 2.50 ppm).^[1] Frequency: 400 MHz or higher recommended.

Expected Chemical Shifts & Assignments

Position	Group	Shift (, ppm)	Multiplicity	Integration	Coupling (, Hz)	Mechanistic Insight
H-5	Pyrazole CH	7.50 – 7.65	Doublet (d)	1H		Deshielded by adjacent N1; diagnostic for N-substitution. [1][2]
H-4	Pyrazole CH	6.85 – 6.95	Doublet (d)	1H		Shielded relative to H-5; vicinal to the nitro group. [1]
H-1'	N-CH	4.25 – 4.35	Doublet (d)	2H		Methylene linker; shift confirms N-alkylation. [1]
H-2'	CH(OEt)	4.80 – 4.90	Triplet (t)	1H		Acetal methine; characteristic downfield triplet. [1]
H-3'	OCH CH	3.45 – 3.75	Multiplet (m)	4H	-	Diastereotopic methylene protons of the ethoxy groups. [1]

H-4'	OCH CH	1.15 – 1.25	Triplet (t)	6H	Methyl terminals of the ethyl groups.[1]
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Analyst Note: The coupling constant between H-4 and H-5 (

Hz) is specific to the 1,3-substitution pattern.[1] If the product were the 5-nitro isomer, H-3 and H-4 would typically show a slightly different coupling (

Hz) and H-3 would be significantly shifted.[1]

B. Carbon-13 NMR (C NMR)

Verifies the carbon skeleton and the presence of the nitro group (indirectly via C-3 shift).[1]

Solvent:

(Reference: 77.16 ppm).

Carbon Type	Shift (, ppm)	Assignment
Aromatic C-NO	155.0 – 157.0	C-3 (Quaternary, attached to NO)
Aromatic CH	132.0 – 134.0	C-5 (Adjacent to N1)
Aromatic CH	102.0 – 104.0	C-4 (Intermediate shielding)
Acetal CH	100.0 – 101.5	C-2' (Acetal carbon)
Aliphatic CH	62.0 – 64.0	O-CH (Ethoxy methylenes)
Aliphatic CH	52.0 – 54.0	N-CH (Linker)
Aliphatic CH	15.0 – 15.5	Methyl groups

C. Mass Spectrometry (MS)

Ionization Mode: ESI (Positive) or APCI.

- Molecular Ion

: Calculated: 230.11; Observed: 230.1

- Sodium Adduct

:252.1

- Fragmentation Pattern:

- Loss of

group (

).[1]

- Loss of

(

).[1]

- Cleavage of the acetal tail is common in high-energy collisions.[1]

D. Infrared Spectroscopy (FT-IR)

Used primarily to confirm the nitro group and the ether linkages.[1]

- (asymmetric): 1530 – 1550 cm

(Strong)[1]

- (symmetric): 1340 – 1360 cm

(Strong)[1]

- (Ether/Acetal): 1050 – 1150 cm

(Broad/Strong)[1]

- (Pyrazole Ring): 1450 – 1500 cm

[1]

Experimental Protocol for Validation

To ensure the data above is reproducible, follow this validation protocol.

Sample Preparation[1][2][3][4][5]

- Solvent Selection: Use high-quality

neutralized with silver foil or basic alumina if the sample is to be stored, as acid traces hydrolyze the acetal.

- Concentration: Prepare a solution of 10 mg sample in 0.6 mL solvent for

H NMR.

Regioisomer Differentiation (The "Self-Validating" Step)

The most common error is misidentifying the 5-nitro isomer as the 3-nitro target.^[1]

- Protocol: Run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the N-CH signal (~4.3 ppm).

- Analysis:

- Target (3-Nitro): Irradiation of N-CH

should show a strong NOE enhancement of the H-5 pyrazole proton (~7.6 ppm).^[1]

- Impurity (5-Nitro): Irradiation of N-CH

will show NO enhancement of the aromatic proton because the bulky nitro group at position 5 pushes the methylene group away or blocks the interaction with H-4.^[1]

References

- Compound Registry: CAS No. 1172869-35-0.^[1] American Chemical Society.^[3]
 - Source:
- Synthesis of Nitropyrazole Analogs
 - Vatsadze, I. A., et al. (2015). "Synthesis of 1-(N-nitropyrazolyl)-1H-tetrazoles." Chemistry of Heterocyclic Compounds.
 - Source:^[1]
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- Source:[1]
- General Acetal Alkylation Protocols
 - Campeau, L. C., et al. "Optimization of alkylation of thymine with bromoacetaldehyde diethyl acetal.
 - Source:[1]

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Sources

- 1. [US4235995A - 3-Nitropyrazole derivatives - Google Patents \[patents.google.com\]](#)
- 2. [3-Nitropyrazole | C3H3N3O2 | CID 123419 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. [ionike.com \[ionike.com\]](#)
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